

Methoxypropanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methoxypropanol*

Cat. No.: *B072326*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **methoxypropanol**, a versatile solvent with multiple isomers, focusing on its chemical identity, physical properties, synthesis, purification, and analytical determination. This document also explores the metabolic fate of its isomers.

Chemical Identification and Physical Properties

Methoxypropanol, with the chemical formula $C_4H_{10}O_2$, exists as three distinct isomers: 1-methoxy-2-propanol, 2-methoxy-1-propanol, and 3-methoxy-1-propanol. The most common of these is 1-methoxy-2-propanol, often referred to as propylene glycol methyl ether (PGME). The IUPAC names and CAS numbers for these isomers are crucial for unambiguous identification in research and regulatory contexts.

A summary of the key physical properties for each isomer is presented in the table below for easy comparison.

Property	1-Methoxy-2-propanol	2-Methoxy-1-propanol	3-Methoxy-1-propanol
IUPAC Name	1-methoxypropan-2-ol	2-methoxypropan-1-ol	3-methoxypropan-1-ol
CAS Number	107-98-2	1589-47-5	1589-49-7
Molecular Weight (g/mol)	90.12	90.12	90.12
Boiling Point (°C)	118-119	130	150-152
Melting Point (°C)	-97	-84.2 (estimate)	-84.2 (estimate)
Density (g/mL)	0.916 at 25°C	0.938 at 20°C	0.942 at 20°C
Flash Point (°C)	31.5 (closed cup)	41.87	38 (closed cup)
Water Solubility	Miscible	Miscible	Miscible
Vapor Pressure (mmHg)	10.9 at 25°C	4.1 at 25°C	Not Available
Refractive Index (n _{20/D})	1.403	1.407	1.413

Experimental Protocols

Synthesis of Methoxypropanol Isomers

The industrial synthesis of **methoxypropanol** isomers is primarily achieved through the reaction of propylene oxide with methanol.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The selectivity towards the formation of 1-methoxy-2-propanol (the α -isomer) versus 2-methoxy-1-propanol (the β -isomer) is dependent on the catalyst used. Basic catalysts favor the formation of the α -isomer, while acidic catalysts can lead to a mixture of both.[\[2\]](#)

General Laboratory Synthesis of 1-Methoxy-2-propanol (α -isomer):

This protocol outlines a general procedure for the synthesis of 1-methoxy-2-propanol using a basic catalyst.

Materials:

- Propylene oxide
- Methanol (in excess)
- Sodium hydroxide (NaOH) or other suitable basic catalyst
- Reaction flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel
- Heating mantle
- Distillation apparatus

Procedure:

- Charge the reaction flask with methanol and the basic catalyst.
- Heat the mixture to reflux with stirring.
- Slowly add propylene oxide to the refluxing methanol solution from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
- After the addition is complete, continue to reflux the mixture for a specified period (e.g., 2-4 hours) to ensure complete reaction.
- Cool the reaction mixture to room temperature.
- Neutralize the catalyst with an appropriate acid (e.g., sulfuric acid) if necessary.
- The crude product, containing 1-methoxy-2-propanol, excess methanol, and the β -isomer as a byproduct, is then purified by fractional distillation.

Purification of Methoxypropanol Isomers

Fractional distillation is the primary method for separating the **methoxypropanol** isomers from the reaction mixture and from each other, taking advantage of their different boiling points.^[5]

Detailed Fractional Distillation Protocol:

- Set up a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. The efficiency of the column (number of theoretical plates) is crucial for a good separation.
- Charge the distillation flask with the crude **methoxypropanol** mixture.
- Heat the flask gently. The component with the lowest boiling point (methanol) will vaporize first, ascend the column, condense, and be collected in the receiving flask.
- After the methanol has been removed, the temperature at the distillation head will rise. Carefully monitor the temperature. The next fraction to distill will be 1-methoxy-2-propanol (boiling point ~118-119°C).
- Collect the 1-methoxy-2-propanol fraction in a clean receiving flask. The temperature should remain relatively constant during the collection of this pure fraction.
- As the temperature begins to rise again, this indicates that the higher-boiling isomer, 2-methoxy-1-propanol (boiling point ~130°C), is starting to distill. A separate fraction can be collected for this isomer.

Analytical Determination of Methoxypropanol Isomers

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantitative analysis of **methoxypropanol** isomers.[\[6\]](#)[\[7\]](#)

Standard Operating Procedure for GC-FID Analysis:

1. Instrumentation:

- Gas chromatograph equipped with a flame ionization detector (FID).
- Capillary column suitable for the separation of polar compounds (e.g., a wax-type column like DB-WAX or a mid-polarity column like DB-624).

2. Reagents and Standards:

- High-purity carrier gas (e.g., helium or nitrogen).

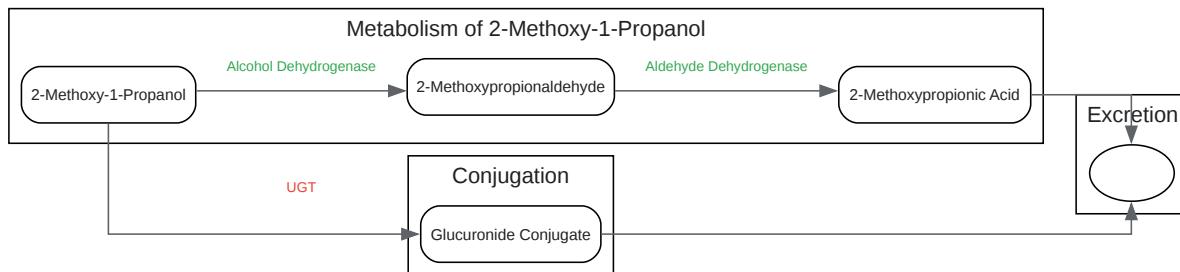
- High-purity hydrogen and air for the FID.
- Certified reference standards of 1-methoxy-2-propanol, 2-methoxy-1-propanol, and 3-methoxy-1-propanol.
- A suitable solvent for sample and standard dilution (e.g., methanol or isopropanol).

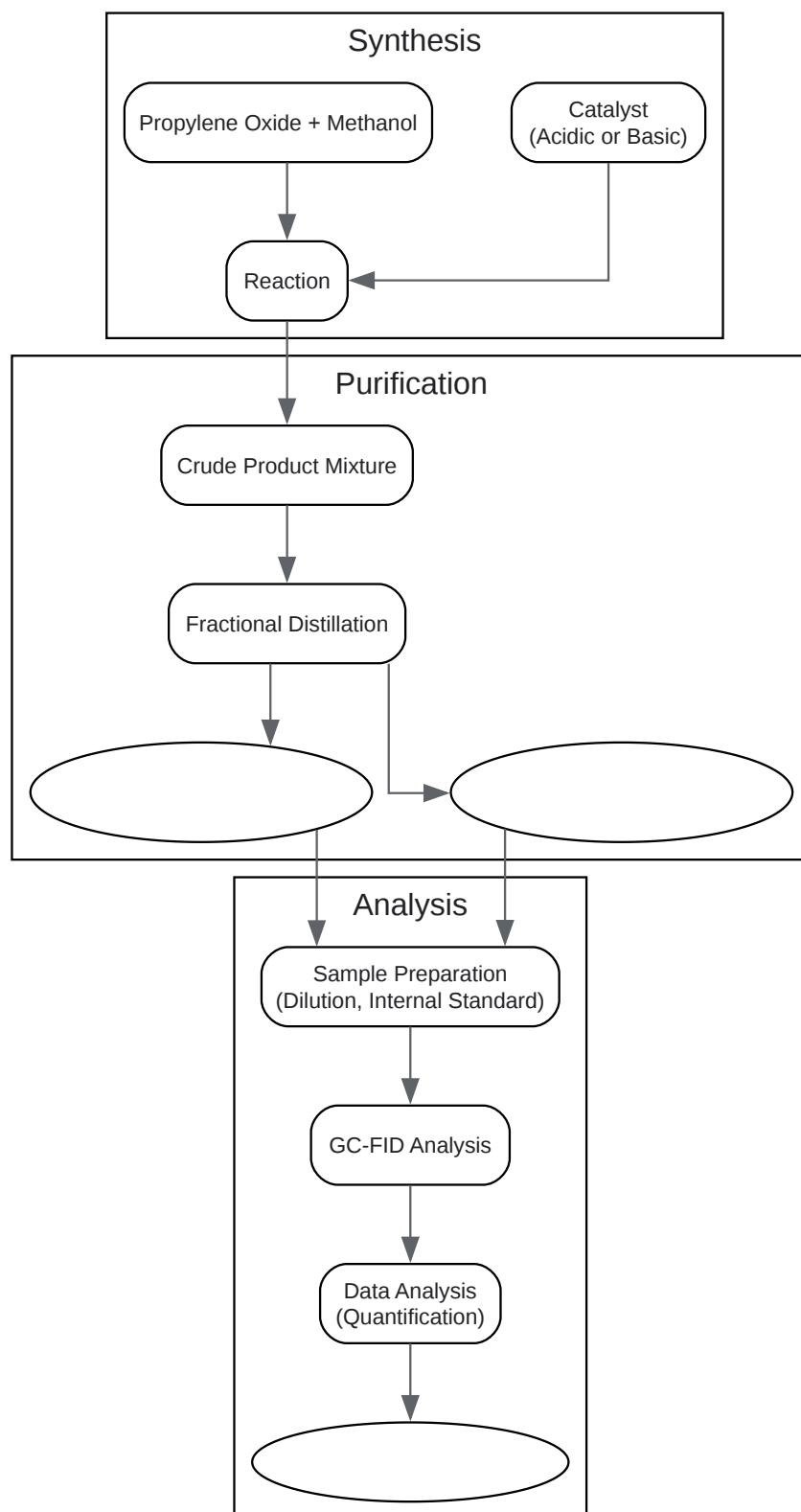
3. Sample and Standard Preparation:

- Prepare a stock solution of each isomer standard at a known concentration in the chosen solvent.
- Create a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range of the samples.
- Prepare the unknown samples by diluting them with the same solvent to fall within the calibration range.
- If using an internal standard for quantification, add a constant, known amount of the internal standard to all standards and samples.

4. GC-FID Operating Conditions (Example):

- Injector Temperature: 250°C
- Detector Temperature: 250°C
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase to 150°C at a rate of 10°C/minute.
 - Hold at 150°C for 5 minutes.
- Carrier Gas Flow Rate: 1-2 mL/minute.
- Injection Volume: 1 μ L.


- Split Ratio: Adjust as necessary for the concentration of the samples (e.g., 50:1).


5. Data Analysis:

- Identify the peaks for each isomer based on their retention times, as determined by the analysis of the individual standards.
- Integrate the peak areas for each isomer in the chromatograms of the standards and samples.
- Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration for the calibration standards.
- Determine the concentration of each isomer in the unknown samples by using the calibration curve.

Metabolic Pathway of Methoxypropanol

The metabolic fate of **methoxypropanol** isomers differs significantly, which has implications for their toxicological profiles. The α -isomer (1-methoxy-2-propanol) is primarily metabolized through O-demethylation to form propylene glycol, which is then further metabolized.^[8] The β -isomer (2-methoxy-1-propanol), on the other hand, is metabolized via oxidation of its primary alcohol group by alcohol and aldehyde dehydrogenases to form 2-methoxypropionic acid.^[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]
- 4. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ethylene glycol monomethyl ether and propylene glycol monomethyl ether: metabolism, disposition, and subchronic inhalation toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methoxypropanol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072326#methoxypropanol-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b072326#methoxypropanol-cas-number-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com